

Biological activity of 2-Amino-3H-quinazolin-4-one scaffold

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Compound of Interest

Compound Name: 2-Amino-3H-quinazolin-4-one

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An In-Depth Technical Guide to the Biological Activity of the **2-Amino-3H-quinazolin-4-one** Scaffold

Abstract

The **2-amino-3H-quinazolin-4-one** scaffold is a privileged heterocyclic structure renowned for its broad and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile core. We will explore its significant potential in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Promise

The quinazolinone moiety, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Among its various isomeric forms, the 4(3H)-quinazolinone structure is particularly prevalent in both natural products and synthetic bioactive molecules. The introduction of an amino group at the 2-position of the 3H-quinazolin-4-one scaffold dramatically enhances its pharmacological profile, creating a versatile platform for the development of novel therapeutic agents. This guide will elucidate the multifaceted biological activities stemming from this core structure.

Synthetic Strategies: Building the 2-Amino-3H-quinazolin-4-one Scaffold

A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold. The synthesis of **2-amino-3H-quinazolin-4-one** derivatives is well-established and typically follows a multi-step pathway, offering flexibility for diversification.

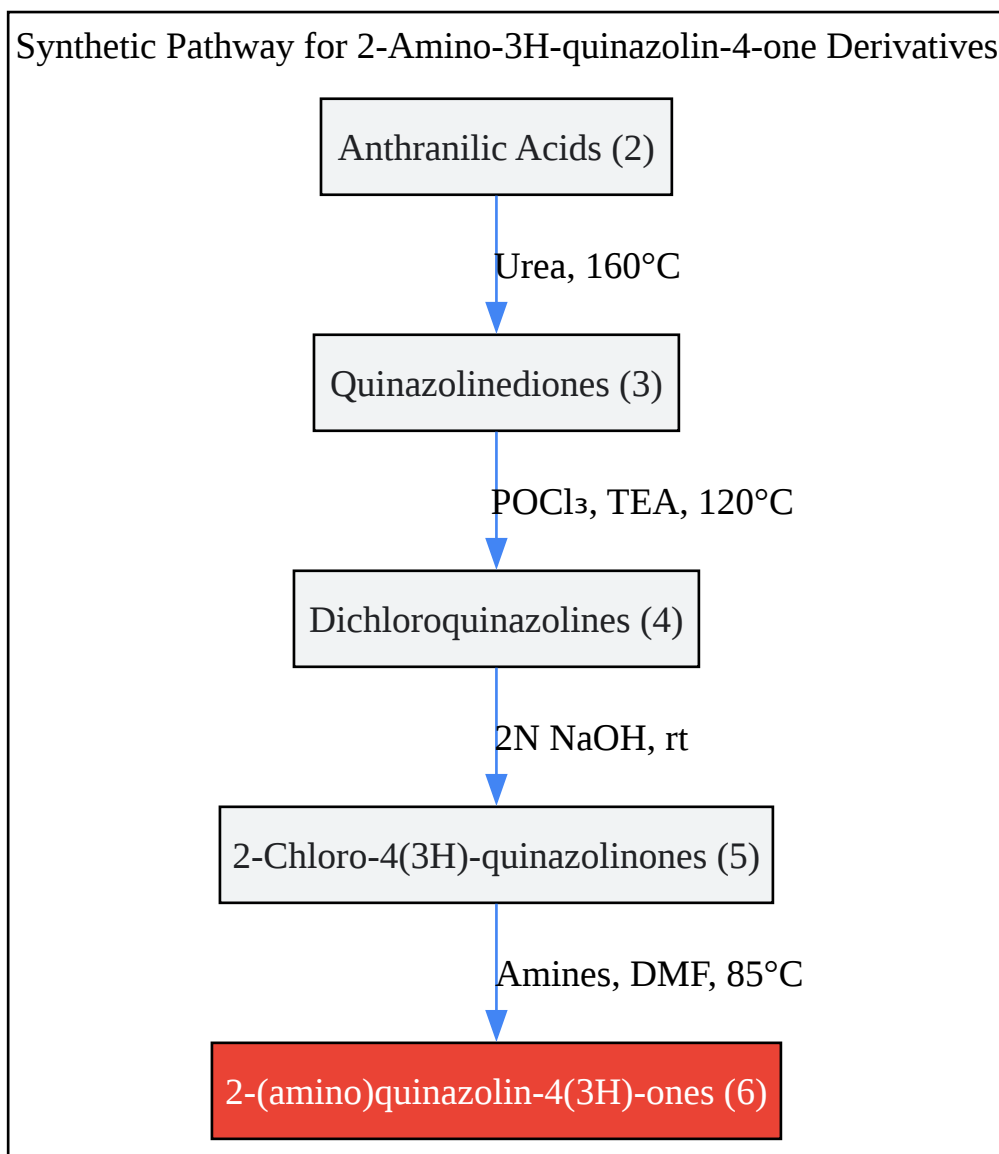
General Synthetic Protocol

A common and effective method for the synthesis of 2-(amino)quinazolin-4(3H)-ones is outlined below.^{[1][2]} This protocol allows for the introduction of various substituents on both the quinazolinone core and the 2-amino group, facilitating extensive SAR studies.

Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives^[2]

- Step 1: Synthesis of Quinazolinediones (3)
 - Anthranilic acids (2) are subjected to a urea-mediated cyclocondensation reaction.
 - Reagents and Conditions: Anthranilic acid, urea, heat at 160°C for 20 hours.
- Step 2: Synthesis of Dichloroquinazolines (4)
 - The resulting quinazolinediones (3) are chlorinated.
 - Reagents and Conditions: Phosphoryl chloride (POCl₃), triethylamine (TEA), reflux at 120°C for 17 hours.
- Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinones (5)
 - Selective hydrolysis at the C4 position is achieved using a base.
 - Reagents and Conditions: 2 N Sodium hydroxide (NaOH), room temperature, 20 hours.
- Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-ones (6)
 - The final step involves a nucleophilic substitution at the C2 position with a variety of substituted anilines or amines.

- Reagents and Conditions: Substituted amine, Dimethylformamide (DMF), 85°C for 16 hours.



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Caption: General synthetic scheme for **2-amino-3H-quinazolin-4-one** derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

The **2-amino-3H-quinazolin-4-one** scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.^{[3][4]}

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases.^[2] Some derivatives may also induce apoptosis and regulate transcriptional processes within tumor cells.^[5]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the quinazolinone ring and the 2-amino moiety are crucial for anticancer potency.

- Substitution at the 2-position: The aromatic ring attached to the 2-amino group plays a critical role. Electron-withdrawing groups, such as halogens, on this ring have been shown to enhance activity.^[1]
- Substitution on the Quinazolinone Core: Modifications at positions 6, 7, and 8 of the quinazolinone ring can modulate the cytotoxic profile. For instance, the introduction of a bromo group at position 6 has been explored in several studies.^[6]

Notable Anticancer Derivatives

Several derivatives have emerged as promising leads with potent activity against various cancer cell lines.

Compound ID	Substitution Pattern	Target Cell Line(s)	Reported IC ₅₀ (μM)	Reference
Compound 17	2-substituted quinazolin-4(3H)-one	Jurkat (T cell ALL), NB4 (APL)	< 5	[3]
Compound 6	2-substituted quinazolin-4(3H)-one	Jurkat (T cell ALL)	Selective for Jurkat cells	[3]
A3, A2, B4, A1	3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one	PC3 (Prostate Cancer)	High cytotoxic activity	[4]
A3, A5, A2	3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one	MCF-7 (Breast Cancer)	Potent inhibition of proliferation	[4]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The **2-amino-3H-quinazolin-4-one** scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[\[2\]](#)[\[7\]](#)

Mechanism of Action

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as DNA replication, potentially by inhibiting enzymes like DNA gyrase, due to structural similarities with quinolones.[\[7\]](#)

Structure-Activity Relationship (SAR) for Antimicrobial Potency

- Substitution at the 2-position: This position is critical for antibacterial activity. Studies have shown that specific substitutions, such as a 3,4-difluorobenzylamine group, can lead to high potency against methicillin-resistant *Staphylococcus aureus* (MRSA).[\[2\]](#)[\[8\]](#)
- Substitution on the Quinazolinone Core: A 7-chloro substituent on the quinazolinone scaffold has been identified as a key feature for strong antibacterial activity.[\[2\]](#)[\[8\]](#)

Promising Antimicrobial Agents

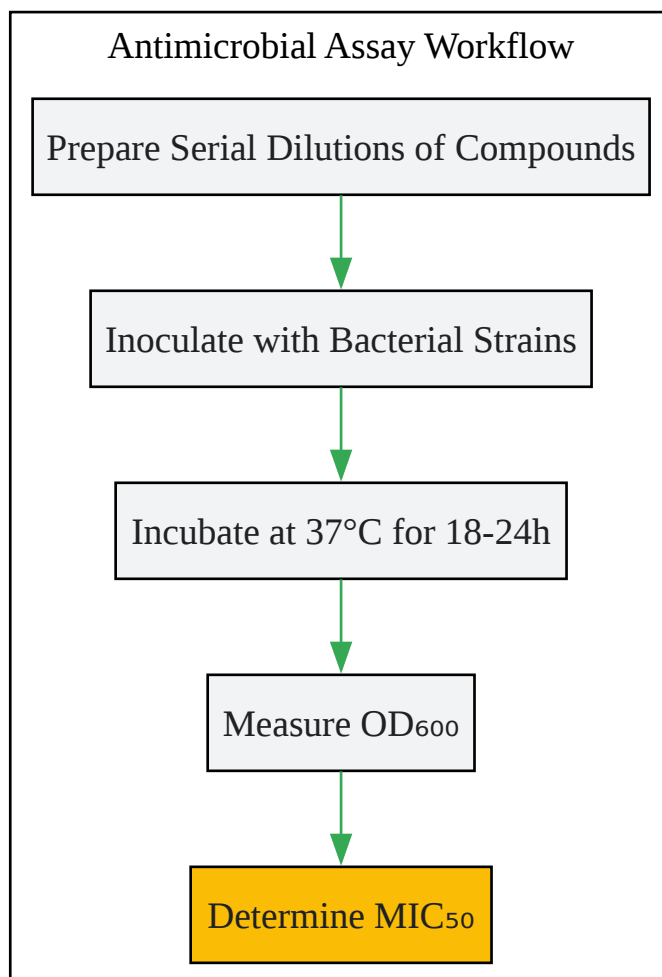
Several derivatives have demonstrated significant activity against clinically relevant pathogens.

Compound ID	Substitution Pattern	Target Organism(s)	Reported MIC ₅₀ (μM)	Reference
Compound 6y	7-chloro, 2-(3,4-difluorobenzylamino)	<i>S. aureus</i> ATCC25923, USA300 JE2 (MRSA)	0.36, 0.02	[2] [8]
Compound 6l	7-chloro substituent	<i>S. aureus</i> ATCC25923, USA300 JE2 (MRSA)	1.0, 0.6	[2] [8]

Experimental Protocol: In Vitro Antibacterial Activity Assay[\[2\]](#)[\[9\]](#)

- Bacterial Strains: *S. aureus* ATCC25923 and USA300 JE2 (MRSA).
- Method: Broth microdilution method.
- Procedure:
 - Prepare serial dilutions of the test compounds (e.g., 0.19–100 μM).
 - Inoculate the diluted compounds with the bacterial strains.

- Incubate at 37°C for 18–24 hours.
- Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth inhibition.
- The Minimum Inhibitory Concentration (MIC₅₀) is determined as the lowest concentration that inhibits 50% of bacterial growth.



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Caption: Workflow for determining the in vitro antibacterial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity.[\[10\]](#)[\[11\]](#)

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[\[10\]](#)

Key Structural Features for Anti-inflammatory Effects

The incorporation of other heterocyclic moieties at the 3-position of the quinazolinone ring, such as thiazolidinones and azetidinones, has been shown to enhance anti-inflammatory potential.[\[11\]](#)

Notable Anti-inflammatory Compounds

Compound ID	Substitution Pattern	In Vivo Model	Activity	Reference
Compound 21	3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one	Carrageenan-induced paw edema in rats	32.5% edema inhibition	[11]
Compound 11b	2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl)-2-thiaoxothiazol-3-yl) acetamide	Carrageenan-induced rat paw edema	High anti-inflammatory activity with low gastric ulcerogenicity	[10]

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy and other seizure disorders represent a significant therapeutic challenge. The **2-amino-3H-quinazolin-4-one** scaffold has been explored for its anticonvulsant properties, with some derivatives showing promising activity in preclinical models.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mechanism of Action

The anticonvulsant activity of these compounds is thought to be mediated through the modulation of GABAergic transmission.[\[12\]](#)[\[13\]](#) Some derivatives may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.[\[12\]](#) An increase in brain GABA concentration has been observed with some active compounds.[\[13\]](#)

Structure-Activity Relationship for Anticonvulsant Effects

- Substituents at positions 2 and 3: These positions are critical for anticonvulsant potency and pharmacokinetics.[\[12\]](#)
- Hydrophobic Domain: The quinazolin-4(3H)-one moiety itself acts as a crucial hydrophobic domain for binding to the GABA-A receptor.[\[12\]](#)
- Hydrogen Bonding: The carbonyl group is an important hydrogen bond acceptor site.[\[12\]](#)

Promising Anticonvulsant Leads

Compound ID	Substitution Pattern	In Vivo Model	Activity	Reference
Compound 8b	2,3-disubstituted quinazolin-4(3H)-one	Pentylenetetrazole (PTZ)-induced seizure in mice	Favorable anticonvulsant activity	[12]
3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one	Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests	Promising anticonvulsant without motor impairment	[13]	

Conclusion and Future Perspectives

The **2-amino-3H-quinazolin-4-one** scaffold is a remarkably versatile platform in medicinal chemistry, demonstrating a wide array of potent biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Further optimization of lead compounds, guided by comprehensive SAR studies and computational modeling, holds the potential to deliver novel and effective therapeutic agents for a range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.

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